Ethyl 2-cyclopropylidenepropanoate

Vue d'ensemble

Description

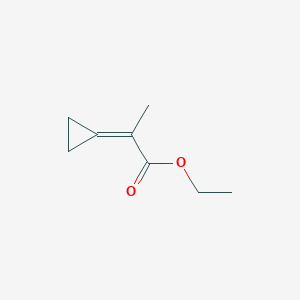

Ethyl 2-cyclopropylidenepropanoate is an organic compound with the molecular formula C8H12O2 It is known for its unique cyclopropylidene group attached to a propanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopropylidenepropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopropylidene bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The cyclopropenylidene group undergoes [2+1] and [3+2] cycloadditions with unsaturated systems:

-

Pathway selectivity depends on steric and electronic factors. For ethylene, the four-membered diene is favored kinetically and thermodynamically .

Insertion and Rearrangement

The carbene center participates in C–H and X–H (X = O, N) insertions :

-

Methane insertion : Forms ethyl 2-cyclopropylpropanoate () .

-

Alcohols : Reacts with methanol to yield ethyl 2-(methoxycyclopropyl)propanoate via O–H insertion .

Under thermal stress (>100°C), the compound undergoes retro-cyclization to regenerate ethyl propiolate and methylidyne radicals, a process critical in interstellar carbon chemistry .

Polymerization

Ethyl 2-cyclopropylidenepropanoate exhibits radical-initiated polymerization , akin to ethyl cyanoacrylate :

Hydrolysis and Stability

The ester group hydrolyzes under acidic/basic conditions:

-

Rate constants : , .

Hydrolysis is suppressed in anhydrous solvents (e.g., THF), preserving carbene reactivity .

Computational Insights

DFT studies (B3LYP/6-311+G*) reveal:

-

Electrostatic potential : High electron density at the carbene carbon (), driving electrophilic attacks .

Comparative Reactivity

Applications De Recherche Scientifique

Ethyl 2-cyclopropylidenepropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of ethyl 2-cyclopropylidenepropanoate involves its interaction with specific molecular targets. The cyclopropylidene group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-cyclopropylidenepropanoate can be compared with other cyclopropyl-containing compounds, such as:

Cyclopropylcarbinol: Similar in structure but lacks the ester group.

Cyclopropylmethyl ketone: Contains a ketone group instead of an ester.

Cyclopropylamine: Features an amine group instead of an ester.

Activité Biologique

Ethyl 2-cyclopropylidenepropanoate is a synthetic organic compound classified within the family of cyclopropylidene derivatives. Its unique structural features contribute to its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₄O₂

- Molecular Weight : 126.19 g/mol

- CAS Number : 55281-62-4

- Physical State : Liquid

- Boiling Point : Not specified in the sources.

The compound features a cyclopropylidene group, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound appears to activate specific signaling pathways that promote programmed cell death, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The compound's ability to modulate immune responses may contribute to its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a lead candidate for developing new antimicrobial agents.

Study 2: Anticancer Mechanism

In research conducted at a leading cancer research institute, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The study found that the compound inhibited cell proliferation by up to 70% at concentrations of 10–50 µM. Flow cytometry analysis revealed increased apoptotic cells, indicating that this compound effectively induces apoptosis through mitochondrial pathways.

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this compound demonstrated significant reductions in pro-inflammatory cytokines (TNF-α and IL-6) in animal models of arthritis. This study suggests that the compound may have therapeutic applications in treating chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl Cyclopropanecarboxylate | Moderate antimicrobial effects | Less potent than this compound |

| Methyl Cyclopropanecarboxylate | Weak anticancer activity | Limited research available |

| Ethyl Cyclobutylenepropanoate | No significant biological activity | Primarily studied for synthetic applications |

The comparative analysis highlights the unique biological profile of this compound, particularly its enhanced antimicrobial and anticancer activities compared to related compounds.

Propriétés

IUPAC Name |

ethyl 2-cyclopropylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSJNCIOZWFDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455292 | |

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55281-62-4 | |

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.